Product packaging for 2-(1,3,4-Oxadiazol-2-yl)quinoline(Cat. No.:CAS No. 65944-12-9)

2-(1,3,4-Oxadiazol-2-yl)quinoline

Cat. No.: B13667761
CAS No.: 65944-12-9
M. Wt: 197.19 g/mol
InChI Key: DVZBIWZRHQSNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3,4-Oxadiazol-2-yl)quinoline is a synthetic hybrid compound incorporating two privileged pharmacophores in medicinal chemistry: quinoline and 1,3,4-oxadiazole. This structure is of significant interest in early-stage drug discovery research, particularly for developing novel anti-infective and anticancer agents. The primary research value of this compound stems from its potential to act as a dual-targeting inhibitor. The quinoline moiety is a well-known scaffold in compounds that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication and are established targets for antibacterial drugs. Research on quinoline-1,3,4-oxadiazole hybrids has demonstrated potent in vitro inhibitory activity against these enzymes, making them promising leads against resistant bacterial strains . Furthermore, the 1,3,4-oxadiazole ring is a versatile bioisostere that contributes to a wide spectrum of pharmacological activities. Beyond antimicrobial effects, this heterocycle is frequently investigated for its cytotoxic potential. 1,3,4-Oxadiazole derivatives have shown mechanism-based anticancer activity by inhibiting key enzymes involved in cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylases (HDAC) . The molecular hybridization strategy, which combines these two bioactive rings into a single entity like this compound, is a modern approach in chemical biology. It aims to create new chemical entities with enhanced efficacy or multi-target profiles for hit-to-lead optimization campaigns . Researchers utilize this compound to explore structure-activity relationships (SAR) and to synthesize more complex derivatives for biochemical screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N3O B13667761 2-(1,3,4-Oxadiazol-2-yl)quinoline CAS No. 65944-12-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65944-12-9

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

2-quinolin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H7N3O/c1-2-4-9-8(3-1)5-6-10(13-9)11-14-12-7-15-11/h1-7H

InChI Key

DVZBIWZRHQSNSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NN=CO3

Origin of Product

United States

The Significance of Quinoline and 1,3,4 Oxadiazole in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, with quinoline (B57606) and 1,3,4-oxadiazole (B1194373) moieties being particularly prominent due to their wide-ranging biological activities. researchgate.netnih.gov

Quinoline , a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural component of many natural and synthetic bioactive compounds. orientjchem.orgnih.gov Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral activities. researchgate.netorientjchem.org The versatility of the quinoline scaffold allows for functionalization at various positions, leading to diverse biological effects and making it a privileged structure in drug discovery. nih.gov

1,3,4-Oxadiazole , a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, is another crucial pharmacophore. nih.gov It is recognized for its favorable physicochemical and pharmacokinetic properties, which can enhance the biological activity of a molecule through interactions like hydrogen bonding with biomacromolecules. nih.gov The 1,3,4-oxadiazole ring is a bioisostere of amides and esters, offering improved metabolic stability. nih.gov Derivatives of 1,3,4-oxadiazole have been extensively investigated and found to possess a broad array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.neteresearchco.com

The Logic Behind Pharmacophore Hybridization

Pharmacophore hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.net The goal is to develop new chemical entities with potentially enhanced biological activity, improved affinity and efficacy, or a novel mechanism of action. researchgate.net This approach can also address issues like drug resistance by combining moieties that act on different biological targets.

The hybridization of the quinoline (B57606) and 1,3,4-oxadiazole (B1194373) scaffolds is a rational approach to developing new therapeutic agents. researchgate.netresearchgate.net This strategy aims to synergistically combine the broad-spectrum biological activities of both heterocyclic systems. mdpi.com The resulting hybrid molecules, such as 2-(1,3,4-oxadiazol-2-yl)quinoline, are investigated for a multitude of potential therapeutic applications, leveraging the established pharmacological profiles of their constituent parts.

The Scope of Academic Inquiry

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing this compound and its derivatives often involve well-established chemical transformations. These approaches are characterized by sequential reactions, including the formation of the 1,3,4-oxadiazole (B1194373) ring and its linkage to a quinoline (B57606) precursor.

The construction of the 1,3,4-oxadiazole ring is a critical step in the synthesis of these hybrid molecules. A common and versatile method is the oxidative cyclization of N-acylhydrazones. rsc.orgnih.govnih.gov This transformation can be achieved using a variety of oxidizing agents. mdpi.com For instance, the reaction of quinoline-2-carbohydrazide (B1604917) with various aromatic aldehydes yields the corresponding N-acylhydrazones, which can then be cyclized to form the desired 2-(5-substituted-1,3,4-oxadiazol-2-yl)quinolines.

Several reagents have been successfully employed to facilitate this cyclization, including:

Phosphorus oxychloride (POCl₃): This is a widely used dehydrating agent for the cyclization of N,N'-diacylhydrazines or for one-pot reactions between a carboxylic acid and a hydrazide. mdpi.comnih.gov

Iodine: In the presence of a base like potassium carbonate, iodine can mediate the oxidative cyclization. researchgate.net

Thionyl chloride (SOCl₂): This reagent is often used to activate a carboxylic acid, which is a precursor to the hydrazide. ajchem-a.com

Cupric ion (Cu²⁺): This ion has been shown to induce a highly selective oxidative cyclization of N-acylhydrazones, leading to the formation of fluorescent 1,3,4-oxadiazoles. rsc.org

Another classical approach involves the reaction of a carbohydrazide (B1668358) with carbon disulfide in a basic medium, which, after acidification, yields a 1,3,4-oxadiazole-2-thiol. nih.gov This thiol can then be further functionalized.

The following table summarizes some common cyclization reactions for 1,3,4-oxadiazole ring formation:

Cyclization Reactions for 1,3,4-Oxadiazole Ring Formation

Starting MaterialReagent(s)ProductReference(s)
N-AcylhydrazoneCu²⁺2,5-Disubstituted 1,3,4-oxadiazole rsc.org
N-AcylhydrazoneElectrochemical Oxidation (DABCO mediated)2,5-Disubstituted 1,3,4-oxadiazole nih.gov
Pyridinium (B92312) acylhydrazoneUV irradiation (additive-free)1,3,4-Oxadiazole derivative nih.govrsc.org
Aldehyde N-acylhydrazoneElectrochemical Oxidation2,5-Disubstituted 1,3,4-oxadiazole acs.org
Quinoline-2-carbohydrazide & CS₂KOH, EtOH5-(Quinolin-2-yl)-1,3,4-oxadiazole-2-thiol ajchem-a.com
Aromatic acid hydrazide & Carboxylic acidPOCl₃2,5-Disubstituted 1,3,4-oxadiazole mdpi.comnih.gov
Isatin & HydrazideI₂, K₂CO₃, DMSO (Microwave)2-(1,3,4-Oxadiazol-2-yl)aniline researchgate.net

The assembly of the final quinoline-oxadiazole hybrid often involves coupling a pre-formed quinoline moiety with a pre-formed oxadiazole ring or its precursor. A key intermediate in many of these syntheses is quinoline-2-carbohydrazide. ajchem-a.comresearchgate.net This compound is typically prepared from quinoline-2-carboxylic acid by first converting the acid to its corresponding acyl chloride with thionyl chloride, followed by reaction with hydrazine (B178648) hydrate. ajchem-a.com

The resulting carbohydrazide serves as a versatile building block. It can be reacted with various aldehydes to form N-acylhydrazones, which are then cyclized to the 1,3,4-oxadiazole ring as described previously. rsc.orgnih.gov Alternatively, the carbohydrazide can be directly cyclized with reagents like carbon disulfide to form a quinolinyl-oxadiazole-thiol. ajchem-a.com

In some strategies, a halo-substituted quinoline is coupled with a pre-synthesized oxadiazole derivative. For example, 4,7-dichloroquinoline (B193633) can be condensed with a 5-substituted-1,3,4-oxadiazole-2-thiol to form a sulfur-linked hybrid.

The synthesis of more complex quinoline-oxadiazole hybrids often requires multi-step pathways. These sequences allow for the introduction of various substituents on both the quinoline and oxadiazole rings, leading to a diverse library of compounds for biological evaluation. rsc.org

A typical multi-step synthesis might begin with the construction of a substituted quinoline-4-carboxylic acid, for instance, through the Pfitzinger reaction. nih.govqau.edu.pk This acid is then converted to the corresponding ester and subsequently to the key carbohydrazide intermediate. nih.govresearchgate.net The carbohydrazide can then be transformed into the 1,3,4-oxadiazole ring through various cyclization reactions. rsc.orgnih.gov For example, reaction with triethyl orthoformate followed by thermal cyclization can yield the unsubstituted 2-(quinolin-4-yl)-1,3,4-oxadiazole. rsc.org

Another multi-step approach involves the initial synthesis of a substituted 1,3,4-oxadiazole-2-thiol, which is then coupled to a quinoline moiety. This strategy allows for the independent synthesis and modification of both heterocyclic systems before they are joined together. The development of hybrid molecules containing quinoline, oxadiazole, and other pharmacophores like pyrazole (B372694) or isoxazole (B147169) also relies on multi-step synthetic sequences. nih.gov

Modern and Advanced Synthetic Strategies

A significant development in the synthesis of 1,3,4-oxadiazoles is the use of catalyst-free conditions. For example, the photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles has been achieved without the need for any additives like bases, strong oxidants, or photocatalysts. nih.govrsc.org This reaction proceeds through a single electron transfer from the excited acylhydrazone to molecular oxygen. nih.gov

One-pot syntheses have also emerged as a powerful tool for the streamlined construction of these complex molecules. nih.gov These methods combine multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. For instance, a one-pot protocol can be used to directly transform readily available aldehydes and hydrazides into 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Similarly, a one-pot, two-stage synthesis-functionalization strategy allows for the creation of diverse 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and aryl iodides. acs.org

The following table highlights some modern and expedient synthetic methodologies:

Modern and Advanced Synthetic Strategies

MethodologyKey FeaturesStarting MaterialsProductReference(s)
Photo-mediated Oxidative CyclizationCatalyst-free, additive-free, proceeds via single electron transferPyridinium acylhydrazone1,3,4-Oxadiazole derivative nih.govrsc.org
Indirect Electrochemical OxidationMild conditions, avoids stoichiometric oxidants, one-pot procedureN-Acyl hydrazone2,5-Disubstituted 1,3,4-oxadiazole nih.gov
One-pot Synthesis-FunctionalizationStreamlined access from simple precursors, copper-catalyzed arylationCarboxylic acid, N-isocyaniminotriphenylphosphorane, Aryl iodide2,5-Disubstituted 1,3,4-oxadiazole acs.org
Iodine-mediated One-pot Domino ReactionTransition metal-free, uses readily available starting materials, high yieldIsatin, Hydrazide2-(1,3,4-Oxadiazol-2-yl)aniline researchgate.net
Catalyst-Free One-Pot SynthesisEco-friendly, avoids catalysts and volatile organic solvents8-Hydroxyquinoline, Aromatic amine, Paraformaldehyde3-Phenyl-3,4-dihydro-2H- rsc.orgnih.govoxazino[5,6-h]quinoline sciencepub.net

The ability to introduce a wide range of functional groups onto both the quinoline and oxadiazole rings is crucial for tuning the physicochemical and biological properties of the final hybrid molecules. rsc.org

Functionalization of the Oxadiazole Ring:

The 5-position of the 1,3,4-oxadiazole ring is a common site for introducing diversity. This is often achieved by starting with a variety of substituted aromatic or heterocyclic hydrazides, which are then cyclized to form the corresponding 5-substituted oxadiazole. rsc.org For example, reacting quinoline-4-carbohydrazide (B1304848) with different aromatic acid chlorides or anhydrides can lead to a series of N,N'-diacylhydrazines, which upon cyclization, yield 2-(quinolin-4-yl)-5-aryl-1,3,4-oxadiazoles.

Another strategy involves the synthesis of a 5-substituted-1,3,4-oxadiazole-2-thiol, where the thiol group can be further alkylated or arylated to introduce additional functionality.

Functionalization of the Quinoline Ring:

The quinoline ring can also be functionalized at various positions. This can be achieved by starting with a pre-functionalized quinoline precursor, such as a chloro- or bromo-substituted quinoline. rsc.org These halogenated quinolines can then be used in coupling reactions to attach the oxadiazole moiety.

Furthermore, modern metalation techniques, such as regioselective zincation or magnesiation using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, offer a powerful tool for the direct functionalization of the heterocyclic scaffolds themselves under mild conditions. acs.org

Synthetic Challenges and Future Developments in Methodologies

While established methods provide pathways to this compound and its derivatives, several challenges persist in their synthesis, alongside promising avenues for future development.

A primary challenge in the synthesis of quinoline derivatives lies in the initial construction of the quinoline ring itself. Classical methods such as the Skraup, Doebner–Von Miller, and Friedländer syntheses, while historically significant, often suffer from drawbacks like harsh reaction conditions, the use of toxic reagents, and low yields. nih.gov For instance, the Doebner–Von Miller reaction can be prone to acid-catalyzed polymerization of the carbonyl substrate, leading to reduced product yields. nih.gov Furthermore, achieving specific substitution patterns on the quinoline ring can be difficult, with issues of regioselectivity arising when using unsymmetrical ketones in reactions like the Friedländer synthesis. nih.gov

The subsequent formation of the 1,3,4-oxadiazole ring also presents its own set of challenges. The most common method, the cyclodehydration of 1,2-diacylhydrazines, often employs harsh dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid. ipindexing.comnih.gov These reagents are often corrosive, hazardous, and can lead to the formation of undesirable byproducts, complicating purification. The synthesis of the precursor N,N'-diacylhydrazines can also be inefficient. nih.gov

Looking ahead, the future of synthesizing this compound and its analogues is geared towards overcoming these challenges through the adoption of modern and sustainable chemical practices. A significant trend is the development of "green chemistry" approaches that minimize waste and avoid the use of toxic substances. numberanalytics.comnumberanalytics.com This includes the use of microwave-assisted synthesis and ultrasound irradiation, which can accelerate reaction rates, improve yields, and often lead to cleaner reactions. numberanalytics.com

The development of novel catalytic systems is another key area of future development. numberanalytics.commdpi.com Transition-metal catalyzed cross-coupling reactions are revolutionizing the synthesis of complex heterocycles, offering more efficient and selective routes. numberanalytics.commdpi.com For quinoline synthesis, metal-free ionic liquid mediated reactions are also emerging as a greener alternative. nih.gov In the formation of the oxadiazole ring, the use of milder and more selective cyclization agents is an active area of research. ipindexing.com One-pot multicomponent reactions (MCRs) are also gaining traction as they allow for the construction of complex molecules like quinoline-oxadiazole hybrids in a single step, improving atom economy and reducing waste.

Furthermore, the exploration of heterocycle-to-heterocycle transformations offers innovative synthetic routes. For example, substituted isoxazoles can be used as precursors to quinoline-4-amines through reductive heterocyclization, providing a pathway to diverse quinoline scaffolds that could then be elaborated to the target oxadiazole derivatives. nih.gov

The table below summarizes some of the key synthetic challenges and the corresponding future developments in the synthesis of this compound and its analogues.

Synthetic ChallengeFuture Development
Harsh reaction conditions in quinoline synthesisDevelopment of milder reaction conditions, use of green solvents. nih.gov
Use of toxic and corrosive reagents (e.g., POCl₃)Employment of greener and safer reagents, catalytic methods. ipindexing.com
Low yields and side product formationOptimization of reaction parameters, use of one-pot reactions.
Limited regioselectivity in quinoline formationDevelopment of more selective catalysts and synthetic methods. nih.gov
Multi-step syntheses with purification difficultiesDesign of convergent and multicomponent reaction strategies.

Impact of Substituent Variation on Biological Activity Profiles

The type, position, and electronic nature of substituents on both the quinoline and oxadiazole rings, as well as any appended moieties, profoundly influence the biological activity of these hybrid molecules.

The electronic properties of substituents play a critical role in modulating the biological efficacy of quinoline-oxadiazole derivatives. A recurring theme in multiple studies is the beneficial effect of electron-withdrawing groups (EWGs).

In a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197), derivatives with strong EWGs on the benzamide (B126) ring, such as 3-trifluoromethyl (3-CF₃) or 3,4-dichloro (3,4-Cl₂), exhibited superior fungicidal activity against Sclerotinia sclerotiorum. nih.govmdpi.com For instance, the 3,4-dichloro substituted compound showed an EC₅₀ of 5.17 mg/L, which was significantly better than the reference fungicide quinoxyfen (B1680402) (14.19 mg/L). mdpi.com This suggests that EWGs are generally favorable for this specific biological activity. nih.gov Similarly, another study noted that the introduction of EWGs on a 5-aryl-1,2,4-oxadiazole ring led to an increase in antitumor activity. nih.gov

The substitution pattern on the oxadiazole ring itself is also a key determinant of activity. In one study, a quinoline derivative bearing a 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) moiety demonstrated notable inhibitory activity against EGFR tyrosine kinase, while a derivative with a 2-(2-aminophenyl)-1,3,4-oxadiazole was found to be highly potent against the MCF-7 breast cancer cell line. rsc.orgnih.gov Another highly effective compound featured a quinolin-4-yl substituent at the second position of the 1,3,4-oxadiazole ring and a 3-methyl-4-nitrophenyl group at the fifth position; this compound was particularly active against Staphylococcus epidermidis, with a minimal inhibitory concentration (MIC) of 0.48 µg/mL. mdpi.com

Substitutions on the quinoline ring also contribute to the activity profile. The presence of a chloro group on the quinoline nucleus has been shown to enhance the antileishmanial activity of certain derivatives. rsc.org

Table 1: Effect of Peripheral Substituents on Biological Activity

Base ScaffoldSubstituent(s)Position of Substituent(s)Biological ActivitySource(s)
Quinoline-linked 1,2,4-Oxadiazole Benzamide3-CF₃Benzamide RingPotent Fungicidal nih.govmdpi.com
Quinoline-linked 1,2,4-Oxadiazole Benzamide3,4-di-ClBenzamide RingPotent Fungicidal nih.govmdpi.com
2-(Quinolin-4-yl)-1,3,4-oxadiazole3-methyl-4-nitrophenylPosition 5 of OxadiazolePotent Antibacterial (S. epidermidis) mdpi.com
2-(Quinolin-2-yl)-1,3,4-oxadiazole4-nitrophenylPosition 5 of OxadiazoleEGFR Kinase Inhibition nih.gov
2-(Quinolin-2-yl)-1,3,4-oxadiazole2-aminophenylPosition 5 of OxadiazolePotent Cytotoxicity (MCF-7) nih.gov
Quinoline-triazole hybridChloroQuinoline RingEnhanced Antileishmanial rsc.org

The specific point of attachment between the quinoline and oxadiazole rings, an example of positional isomerism, significantly affects the pharmacological response. While the title compound features a linkage at the 2-position of the quinoline ring, derivatives with a linkage at the 4-position have also been synthesized and evaluated, often with compelling results.

For example, research into quinoline-4-yl-oxadiazole hybrids has demonstrated their potential as potent antifungal agents. researchgate.netindexcopernicus.com One study designed such compounds to target the fungal enzyme lanosterol (B1674476) 14α-demethylase, and the resulting derivatives showed good to moderate in vitro antifungal activity. researchgate.netindexcopernicus.com Another study synthesized a 3-acetyl-1,3,4-oxadiazole with a quinolin-4-yl substituent at the second position of the oxadiazole ring, which proved to be a promising antibacterial agent with low cytotoxicity. mdpi.com

The position of the quinoline-to-heterocycle bond is a known modulator of bioactivity. General studies on quinoline derivatives have found that substitutions at the 2- and 3-positions can lead to greater anticancer activity compared to substitutions at the 4- and 8-positions. orientjchem.org Nucleophilic substitution reactions are most common at the 2-position of the quinoline ring, and at the 4-position if the 2-position is blocked. orientjchem.org This inherent reactivity makes the 2- and 4-positions common points for creating hybrid molecules.

The position of substituents on appended aromatic rings also matters. For a series of antitubercular 1,3,4-thiadiazole (B1197879) derivatives, compounds with a substituent in the para position of a phenyl ring were active, whereas the corresponding meta-substituted compounds were inactive, highlighting the critical nature of substituent placement. nih.gov

Table 2: Influence of Quinoline Linkage Position on Biological Activity

Compound ClassQuinoline LinkageBiological ActivityTarget/OrganismSource(s)
Quinoline-Oxadiazole Hybrid4-ylAntifungalHuman Pathogens researchgate.netindexcopernicus.com
3-Acetyl-1,3,4-oxadiazole derivative4-ylAntibacterialS. epidermidis mdpi.com
Quinoline-1,3,4-oxadiazole conjugate2-ylAnticancer / AntimicrobialHepG2, MCF-7, S. aureus nih.gov

While many derivatives feature a direct fusion of the quinoline and oxadiazole rings, modifying the linker that joins them presents another avenue for optimizing pharmacological properties. Introducing flexible or functionalized linkers can alter the molecule's conformation, solubility, and ability to interact with biological targets.

One approach involves using a thioether (-S-) linkage. Researchers have synthesized quinoline-1,3,4-oxadiazole conjugates where the two moieties are connected through a flexible alkylthio linker. In one such series, the compound 2-[(5-bromopentyl)thio]-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole demonstrated the most potent cytotoxicity against pancreatic and colorectal cancer cells. psu.edu This structure features a complex -(O-CH2)- linker from the quinoline to the oxadiazole and a -S-(CH2)5Br chain on the oxadiazole, illustrating a multi-component linker strategy. psu.edu

Other modifications at the 5-position of the oxadiazole ring, which is attached to the quinoline core, have also proven effective. A derivative incorporating a 2-(cinnamylthio)-1,3,4-oxadiazole moiety showed potent EGFR tyrosine kinase inhibition, while another with a 2-(N-phenylacetamidethio)-1,3,4-oxadiazole group was among the most effective against the MCF-7 cancer cell line. rsc.orgnih.gov These examples underscore how diverse thio-containing linkers can be successfully employed to generate potent anticancer agents.

Table 3: Effect of Linker/Substituent Modification on Anticancer Activity

Quinoline Core LinkageMoiety on 1,3,4-Oxadiazole RingBiological ActivityCell Line / TargetSource(s)
2-yl2-(cinnamylthio)Potent Antiproliferative / EGFR-TK InhibitionHepG2 rsc.orgnih.gov
2-yl2-(N-phenylacetamidethio)Potent AntiproliferativeMCF-7 rsc.orgnih.gov
8-yloxy-methyl2-[(5-bromopentyl)thio]Potent CytotoxicityPancreatic (MIA PaCa-2) psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies represent a computational approach to formalize the empirical observations of SAR. By developing mathematical models, QSAR aims to correlate the chemical structure of compounds with their biological activity. nih.gov This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model. nih.gov

For quinoline derivatives, QSAR models have been developed to predict their inhibitory activity against targets like the P-glycoprotein (ABCB1), which is involved in multidrug resistance in cancer. nih.gov In such studies, a series of compounds are analyzed using linear and non-linear machine learning regression methods with a wide range of 2D and 3D molecular descriptors. nih.gov The goal is to create a reliable model that can not only describe the structure-activity correlation but also predict the activity of novel, unsynthesized compounds. nih.gov This computational screening can prioritize the synthesis of derivatives with the highest predicted potency, saving time and resources.

Rational Design Principles for Enhanced Biological Potency

Rational design leverages an understanding of a biological target's structure and mechanism to create specific and potent inhibitors. This approach is increasingly applied to the development of quinoline-oxadiazole derivatives.

A key strategy is molecular hybridization, where two or more pharmacophores are combined into a single molecule to create a hybrid with enhanced or multi-target activity. rsc.orgnih.govpsu.edu For example, quinoline-1,3,4-oxadiazole derivatives have been designed as multi-target agents to inhibit both the epidermal growth factor receptor (EGFR) for anticancer effects and microbial DNA gyrase for antimicrobial action. rsc.orgnih.gov

Molecular docking is a fundamental tool in rational design. It computationally simulates the binding of a ligand to the active site of a target protein, helping to predict binding affinity and orientation. researchgate.netnih.gov This method has been used to design quinoline-oxadiazole hybrids as inhibitors of the fungal enzyme lanosterol 14α-demethylase and to discover novel 1,2,4-oxadiazole derivatives as potent EGFR inhibitors. researchgate.netnih.gov In some cases, X-ray crystallography is used to obtain a co-crystal structure of the inhibitor bound to its target enzyme, providing precise information about the binding mode and guiding further optimization. nih.gov By understanding these interactions at an atomic level, medicinal chemists can rationally modify the compound's structure to improve its fit and potency. nih.gov

Computational and Theoretical Investigations of 2 1,3,4 Oxadiazol 2 Yl Quinoline Scaffolds

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental electronic and structural properties of 2-(1,3,4-oxadiazol-2-yl)quinoline scaffolds. nih.govresearchgate.net These methods allow for the optimization of molecular geometries and the calculation of various quantum chemical descriptors that are crucial for understanding the behavior of these molecules. nih.gov For instance, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to optimize the structures of novel quinoline (B57606) derivatives, providing insights into their most stable conformations. nih.gov

The electronic structure of a molecule is pivotal in determining its reactivity and photophysical properties. Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of this. researchgate.netajchem-a.combhu.ac.in The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) provide valuable information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. ajchem-a.combhu.ac.in

In studies of 1,3,4-oxadiazole (B1194373) derivatives, DFT has been employed to calculate the HOMO and LUMO energies. mdpi.com These calculations reveal that the HOMO orbital often acts as an electron donor, while the LUMO orbital acts as an electron acceptor. ajchem-a.com The distribution of these orbitals across the this compound scaffold indicates the regions most susceptible to electrophilic and nucleophilic attack. For example, in a study of methyl 2-(5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetate, the HOMO was found to be distributed over the quinoline and oxadiazole rings, while the LUMO was localized on the quinoline moiety, suggesting that charge transfer can occur within the molecule. researchgate.net

The HOMO-LUMO energy gap is a critical parameter for assessing the stability of a molecule. A smaller energy gap generally implies higher reactivity. ajchem-a.com Theoretical calculations have been used to determine these energy gaps for various this compound derivatives, aiding in the prediction of their relative reactivity. mdpi.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies of a this compound Derivative This table is interactive. You can sort and filter the data.

Compound Method EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)

Data extracted from a study on the synthesis and quantum mechanical calculations of the specified compound. researchgate.net

Quantum chemical calculations provide valuable descriptors that help in predicting the reactivity of molecules. Global reactivity descriptors such as hardness, softness, ionization potential, and electron affinity are calculated using DFT to understand the chemical reactivity and stability of the compounds. mdpi.com These parameters are crucial for predicting how a molecule will interact with biological targets.

Furthermore, these computational methods offer insights into reaction mechanisms. For instance, by calculating the energies of reactants, transition states, and products, researchers can map out the most probable reaction pathways for the synthesis of this compound derivatives. researchgate.net This understanding is vital for optimizing reaction conditions and improving yields. Molecular electrostatic potential (MEP) maps are another useful tool derived from quantum chemical calculations, which visualize the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites and predicting intermolecular interactions. bhu.ac.inresearchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme. nih.govresearchgate.netpsu.edutandfonline.com These simulations are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govpsu.edutandfonline.com This information is crucial for understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net

Several studies have utilized molecular docking to investigate the potential of this compound derivatives as inhibitors of various enzymes. For instance, derivatives have been docked into the active sites of targets like EGFR (Epidermal Growth Factor Receptor) and DNA gyrase. nih.govresearchgate.net The results of these studies have shown that the quinoline and oxadiazole moieties often play a crucial role in binding. For example, in a study of quinoline-1,3,4-oxadiazole conjugates, docking simulations with doublecortin-like kinase (DCLK1) revealed stable binding interactions within the kinase domain. psu.edutandfonline.com

Table 2: Molecular Docking Results of this compound Derivatives This table is interactive. You can sort and filter the data.

Derivative Target Protein Key Interacting Residues Predicted Binding Affinity (kcal/mol)
Quinoline-oxadiazole hybrid E. Coli protein (1KZN) Not specified Not specified
Quinoline-1,3,4-oxadiazole conjugate (4j) DCLK1 Not specified Not specified

Data compiled from various molecular docking studies on this compound derivatives. nih.govpsu.edunih.gov

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of both the ligand and the target protein over time in a simulated biological environment. psu.edutandfonline.com MD simulations are used to assess the stability of the ligand-protein complex predicted by docking. tandfonline.com

For quinoline-1,3,4-oxadiazole conjugates, MD simulations have been performed to confirm the stability of their binding to the DCLK1 kinase domain. psu.edutandfonline.com These simulations can reveal important conformational changes that occur upon ligand binding and provide a more accurate representation of the interactions in a physiological context. Time-dependent DFT (TD-DFT) calculations can also be employed to understand the electronic transitions and excited-state properties of these molecules, which can be relevant for their behavior in biological systems. nih.gov

Prediction of Pharmacokinetic and Pharmacodynamic Properties (Computational Aspects Only)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's drug-likeness. nih.govjaptronline.comresearchgate.net Various computational models and software are used to predict these pharmacokinetic parameters.

For this compound derivatives, ADME predictions have suggested that many of these compounds possess favorable drug-like properties. psu.edutandfonline.com Studies have shown that these compounds often comply with Lipinski's rule of five, which is a guideline for evaluating the potential for oral bioavailability. researchgate.net The prediction of properties such as aqueous solubility, intestinal absorption, and blood-brain barrier permeability helps in prioritizing compounds for further experimental testing. researchgate.net For example, in silico ADME predictions for quinoline-1,3,4-oxadiazole conjugates suggested their drug-likeness, supporting their potential as therapeutic agents. psu.edutandfonline.com

Table 3: Predicted ADME Properties of a this compound Derivative This table is interactive. You can sort and filter the data.

Compound Property Predicted Value/Compliance Reference
Quinoline-1,3,4-oxadiazole conjugate (4j) Drug-likeness Suggested psu.edutandfonline.com
N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives BBB Permeability No permeability (most compounds) researchgate.net

This table summarizes computational predictions of pharmacokinetic properties for various quinoline-oxadiazole scaffolds.

Biological Activities and Molecular Mechanisms of 2 1,3,4 Oxadiazol 2 Yl Quinoline Derivatives

Antimicrobial Activities

Derivatives of 2-(1,3,4-oxadiazol-2-yl)quinoline have demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. rsc.orgnih.gov The strategic combination of the quinoline (B57606) scaffold, a known pharmacophore in many antimicrobial drugs, with the 1,3,4-oxadiazole (B1194373) moiety has been shown to produce synergistic effects, leading to potent broad-spectrum antimicrobial activity. rsc.orgnih.gov

Numerous studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives displayed potent action against Staphylococcus aureus and Escherichia coli. rsc.orgnih.gov Notably, certain compounds within this series exhibited superior activity compared to the standard drug neomycin. rsc.orgnih.gov For example, compound 17a was identified as a highly effective inhibitor of S. aureus, while compound 17d showed the most potent activity against E. coli. rsc.orgnih.gov

The introduction of different substituents on the 1,3,4-oxadiazole ring has been shown to modulate the antibacterial efficacy. For instance, some derivatives bearing a bromo or iodo group have exhibited very good antimicrobial activity. nih.gov Another study reported that 2-amino-1,3,4-oxadiazole derivatives containing a quinoline ring showed strong to moderate effects against Clostridium tetani, Bacillus subtilis, and Salmonella typhi. nih.gov

The minimum inhibitory concentration (MIC) values, a measure of antibacterial potency, have been determined for several derivatives. For example, quinoline-1,3,4-oxadiazole hybrids have been tested against various bacterial strains, with some compounds showing significant inhibitory action. rsc.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)Reference
17a S. aureus37- rsc.orgnih.gov
17d E. coli37- rsc.orgnih.gov
10 E. coli30- rsc.orgnih.gov
10 S. aureus25- rsc.orgnih.gov
17b S. aureus-4-fold > Neomycin nih.gov
17d E. coli-16-fold > Neomycin nih.gov
17e C. albicans-8-fold > Neomycin nih.gov

Note: '-' indicates data not available in the provided sources. MIC values are presented as fold-increase in activity compared to the reference drug.

In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal activity. Several studies have reported their efficacy against various fungal strains, including Candida albicans. rsc.orgnih.gov For instance, quinoline-oxadiazole compounds 17a-e demonstrated considerable antifungal action against C. albicans, with compound 17a being a particularly effective inhibitor. rsc.orgnih.gov However, it is noteworthy that in the same study, none of the tested compounds were found to be effective against Aspergillus niger. rsc.orgnih.gov

The mechanism of antifungal action is believed to be linked to the disruption of fungal cell wall synthesis or interference with essential enzymatic pathways. The presence of the 1,3,4-oxadiazole ring, a known toxophoric moiety, is thought to contribute to the antifungal activity by interacting with nucleophilic centers within the fungal cells. acs.org

A key mechanism underlying the antibacterial activity of many quinoline-based compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are essential for bacterial DNA replication, repair, and recombination, making them attractive targets for antibiotic development. researchgate.netnih.gov The absence of DNA gyrase in eukaryotes makes it a particularly selective target. researchgate.net

Several studies have suggested that this compound derivatives exert their antibacterial effects by targeting these enzymes. nih.govresearchgate.net For example, a study on quinoline-1,3,4-oxadiazole hybrids proposed that they act as inhibitors of DNA gyrase and topoisomerase IV from Escherichia coli and Staphylococcus aureus. researchgate.net Molecular docking studies have further supported this hypothesis, indicating that these compounds can bind to the active sites of these enzymes, thereby inhibiting their function. nih.gov The quinolone core is believed to interact with the DNA-enzyme complex, trapping it in a state where the DNA is broken, ultimately leading to bacterial cell death. researchgate.net

Anticancer and Antiproliferative Effects

The quest for novel and more effective anticancer agents has led to the exploration of this compound derivatives as potential therapeutic candidates. researchgate.net These compounds have demonstrated significant in vitro cytotoxicity against a variety of cancer cell lines and have been shown to modulate key biological pathways involved in cancer progression. rsc.orgnih.govresearchgate.net

Derivatives of this compound have exhibited promising cytotoxic activity against a broad range of human cancer cell lines. Studies have reported their effectiveness against breast cancer (MCF-7, MDA-MB-231), hepatocellular carcinoma (HepG2), lung cancer (A549), prostate cancer (DU-145), and cervical cancer (HeLa). rsc.orgnih.govmedchemexpress.cnresearchgate.net

In one study, a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives showed considerable cytotoxic activity against HepG2 and MCF-7 cells, with some compounds exhibiting greater potency than the reference drug erlotinib. rsc.orgnih.gov Specifically, compounds 8e and 15a were the most potent against MCF-7 cells. rsc.orgnih.gov Another study on ursolic acid derivatives incorporating a quinoline and oxadiazole moiety found that compound 3b was a highly potent derivative against MDA-MB-231 and HeLa cells, even more so than the standard drug etoposide. medchemexpress.cn

Furthermore, 1,2,4-oxadiazole (B8745197) functionalized quinoline derivatives have also been synthesized and evaluated for their anticancer activity, with several compounds showing promising results against MCF-7, A549, DU-145, and MDA-MB-231 cell lines. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8e MCF-7 (Breast)0.179 (µg/mL) rsc.orgnih.gov
15a MCF-7 (Breast)0.164 (µg/mL) rsc.orgnih.gov
3b MDA-MB-231 (Breast)0.61 ± 0.07 medchemexpress.cn
3b HeLa (Cervical)0.36 ± 0.05 medchemexpress.cn
3b SMMC-7721 (Hepatocellular)12.49 ± 0.08 medchemexpress.cn
5j HeLa (Cervical)35.1 researchgate.net
5j MDA-MB-435 (Melanoma)60.4 researchgate.net
4j MIA PaCa-2 (Pancreatic)29.19 ± 0.99 psu.edu
4j HCT116 (Colorectal)75.10 ± 1.87 psu.edu
7 MCF-7 (Breast)6.61 ± 0.4 ekb.eg
7 PC-3 (Prostate)7.33 ± 0.5 ekb.eg

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

The anticancer activity of this compound derivatives is attributed to their ability to modulate various biological pathways and interact with specific molecular targets that are crucial for cancer cell survival and proliferation. nih.govmdpi.com

One of the key targets identified is the epidermal growth factor receptor (EGFR) tyrosine kinase. rsc.orgnih.gov Overexpression of EGFR is common in many cancers and plays a significant role in tumor growth. Certain quinoline-oxadiazole hybrids have been shown to be potent inhibitors of EGFR-TK, with compounds 8c and 12d exhibiting significant inhibitory activity. rsc.orgnih.gov

Furthermore, these derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of apoptotic markers such as p53, Bax, and Bcl-2. rsc.org For instance, some compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 while overexpressing the pro-apoptotic proteins p53 and Bax. rsc.org

Cell cycle arrest is another mechanism by which these compounds exert their antiproliferative effects. Studies have shown that some derivatives can cause cell cycle arrest at the G1 or G2/M phase, thereby preventing cancer cells from dividing and proliferating. rsc.orgnih.govresearchgate.net For example, compounds 8c and 12d were found to induce cell cycle arrest at the G1 phase in HepG2 cells. rsc.orgnih.gov

In some cases, the anticancer effects of quinoline derivatives have been linked to the downregulation of specific proteins like Lumican, which is overexpressed in many cancers and promotes cell migration and invasion. nih.gov

Modulation of Key Biological Pathways and Targets

Enzyme Inhibition

Derivatives of 2-(1,3,4-Oxadiazole-2-yl)quinoline have demonstrated the ability to inhibit a range of enzymes that are critical for the progression of various diseases.

One of the key targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (EGFR-TK) , which plays a crucial role in cell proliferation and survival in many cancers. nih.gov Certain quinoline-oxadiazole derivatives have shown significant inhibitory activity against EGFR-TK. For instance, compounds with a 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) moiety and those containing a 2-(cinnamylthio)-1,3,4-oxadiazole moiety have exhibited potent inhibition of EGFR-TK with IC50 values of 0.14 and 0.18 μM, respectively. nih.gov These values are comparable to the known EGFR inhibitor, lapatinib (B449) (IC50 = 0.12 μM). nih.gov The substitution pattern on the quinoline and oxadiazole rings plays a critical role in determining the inhibitory potency.

Another important target is PI3Kα , an enzyme often implicated in tumors with PIK3CA mutations. Through docking-based virtual screening, 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives have been identified as novel and potent PI3Kα inhibitors. nih.gov This discovery provides a new scaffold for the development of targeted cancer therapies. nih.gov

While the provided search results focus heavily on EGFR-TK and PI3Kα inhibition, the broader class of quinoline derivatives has been investigated for activity against other enzymes like telomerase, HDAC, thymidylate synthase, thymidine (B127349) phosphorylase, GSK-3beta, α-glucosidase, α-amylase, monoamine oxidase, and acetylcholinesterase. However, specific data on 2-(1,3,4-Oxadiazole-2-yl)quinoline derivatives targeting these particular enzymes is not detailed in the provided abstracts.

Table 1: EGFR-TK Inhibitory Activity of Selected 2-(1,3,4-Oxadiazole-2-yl)quinoline Derivatives

Compound Moiety IC50 (μM) Reference
Compound 8c 2-(4-nitrophenyl)-1,3-4-oxadiazole 0.14 nih.gov
Compound 12d 2-(cinnamylthio)-1,3-4-oxadiazole 0.18 nih.gov
Lapatinib (Control) - 0.12 nih.gov
Apoptosis Induction Mechanisms

The ability to induce programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Several 2-(1,3,4-Oxadiazole-2-yl)quinoline derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms.

Studies on hepatocellular carcinoma (HepG2) cells have revealed that treatment with specific quinoline-oxadiazole compounds leads to a significant increase in the apoptotic cell population. nih.gov For example, compounds bearing a 2-(4-nitrophenyl)-1,3,4-oxadiazole moiety and a 2-(cinnamylthio)-1,3,4-oxadiazole moiety increased the percentage of apoptotic HepG2 cells by 28.8 and 27.3 times, respectively, compared to untreated cells. nih.gov This apoptotic effect is often mediated by the modulation of key regulatory proteins. Research has shown that some derivatives can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, the activation of executioner caspases, such as caspase-3 and caspase-9, is a common mechanism through which these compounds exert their apoptotic effects. researchgate.netmdpi.com

Cell Cycle Modulation

In addition to inducing apoptosis, 2-(1,3,4-Oxadiazole-2-yl)quinoline derivatives can also exert their antiproliferative effects by interfering with the cell cycle, the process through which cells replicate.

Table 2: Effect of Selected 2-(1,3,4-Oxadiazole-2-yl)quinoline Derivatives on Cell Cycle Distribution in HepG2 Cells

Treatment % of Cells in G1 Phase Reference
Untreated Control 48.37% nih.gov
Compound 8c 61.09% nih.gov
Compound 12d 58.41% nih.gov

Other Noteworthy Biological Activities

Beyond their anticancer properties, derivatives of 2-(1,3,4-Oxadiazole-2-yl)quinoline exhibit a range of other important biological activities.

Antiviral Properties

The quinoline scaffold is a known pharmacophore in antiviral drug discovery. doi.org While specific studies on the antiviral properties of 2-(1,3,4-Oxadiazole-2-yl)quinoline derivatives are emerging, the broader class of quinoline derivatives has shown promise against various viruses. doi.orgnih.govacs.org For example, certain quinoline derivatives have demonstrated inhibitory activity against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). doi.org The mechanism of action can involve hydrophobic interactions with viral proteins and nucleic acids, leading to the inhibition of viral replication. doi.org The adaptability of the quinoline structure allows for modifications that can enhance binding affinity and selectivity for viral targets. doi.org

Anti-inflammatory and Analgesic Effects

Quinoline derivatives have been investigated for their potential to alleviate inflammation and pain. nih.gov Some compounds within this class have exhibited anti-inflammatory and analgesic properties. nih.gov The mechanism behind these effects can involve the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory cascade. nih.gov While direct evidence for 2-(1,3,4-Oxadiazole-2-yl)quinoline derivatives is still developing in this area, the known anti-inflammatory profile of the parent scaffolds suggests this is a promising avenue for future research.

Antimalarial Activity

Malaria remains a significant global health threat, and the development of new antimalarial agents is crucial to combat drug resistance. Quinoline-containing compounds have a long history in the treatment of malaria, with quinine (B1679958) being a prime example. doi.orgnih.gov

Several studies have highlighted the antimalarial potential of 2-(1,3,4-Oxadiazole-2-yl)quinoline derivatives. A notable example is a derivative containing a 2-chloroquinoline (B121035) moiety linked to a 1,3,4-oxadiazole ring at position 3, which demonstrated significant activity against Plasmodium falciparum, the deadliest malaria parasite, with an IC50 value of 0.46 μg/mL. nih.govnih.gov This activity was superior to related compounds with ethyl ester or carbohydrazide (B1668358) groups at the same position. nih.gov The incorporation of the 1,3,4-oxadiazole ring appears to be a key factor in enhancing the antimalarial potency of these quinoline derivatives. nih.govnih.gov

Table 3: In Vitro Antimalarial Activity of a 2-(1,3,4-Oxadiazole-2-yl)quinoline Derivative

Compound Moiety Target IC50 (μg/mL) Reference
Compound 12 2-Chloroquinoline with 1,3,4-oxadiazole at position 3 Plasmodium falciparum 0.46 nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of "2-(1,3,4-Oxadiazol-2-yl)quinoline". Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In derivatives of "this compound", the protons of the quinoline (B57606) ring typically appear as doublets, triplets, or multiplets in the aromatic region (δ 7.5-8.9 ppm). researchgate.net A key diagnostic signal is the singlet corresponding to the C5-proton of the 1,3,4-oxadiazole (B1194373) ring, which has been observed at approximately δ 9.57 ppm in a closely related structure. nih.gov The specific chemical shifts and coupling constants of the quinoline protons provide a unique fingerprint for the substitution pattern on the quinoline core. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. The carbons of the quinoline ring resonate in the aromatic region (typically δ 116-146 ppm). sphinxsai.com The two carbon atoms of the 1,3,4-oxadiazole ring are highly deshielded due to the adjacent heteroatoms and typically appear at distinct downfield shifts, often in the range of δ 162-165 ppm, confirming the presence of the heterocyclic ring. sphinxsai.comnih.gov

Interactive Table: Characteristic NMR Chemical Shifts (δ) for the this compound Scaffold

Nucleus Position Expected Chemical Shift (ppm) Description Reference(s)
¹HQuinoline Protons7.5 - 8.9Multiplets, doublets researchgate.net
¹HOxadiazole C5-H~9.57Singlet nih.gov
¹³CQuinoline Carbons116 - 146Aromatic region sphinxsai.com
¹³COxadiazole C2/C5162 - 165Deshielded carbons sphinxsai.comnih.gov

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

In the mass spectrum of "this compound", the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides structural information. Key fragmentation pathways for related structures include:

Cleavage of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is known to fragment through the cleavage of its C-O, C-N, and N-O bonds under electron ionization. nist.gov

Fragmentation of the Quinoline Ring: The quinoline moiety can undergo its characteristic fragmentation, which often involves the expulsion of a molecule of hydrogen cyanide (HCN), leading to a significant fragment ion. chempap.org

HRMS analysis of synthesized quinoline-oxadiazole derivatives has been successfully used to confirm their elemental composition, matching the calculated mass to the observed mass with high precision. nih.gov

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Description Significance Reference(s)
[M]⁺Molecular IonConfirms molecular weight. chempap.org
[M - HCN]⁺Loss of Hydrogen CyanideCharacteristic fragmentation of the quinoline ring. chempap.org
VariousRing-opened fragmentsArise from the cleavage of C-O and C-N bonds in the oxadiazole ring. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the 1,3,4-oxadiazole ring from an intermediate is often confirmed by the disappearance of N-H and C=O stretching bands and the appearance of new characteristic bands. nih.gov The IR spectrum of "this compound" is expected to show key absorption bands corresponding to the C=N and C-O-C stretching vibrations of the oxadiazole ring, typically in the regions of 1618-1643 cm⁻¹ and 1229-1256 cm⁻¹, respectively. nih.gov The N-N stretch is also a characteristic feature, found around 1065-1089 cm⁻¹. nih.gov

Interactive Table: Characteristic IR Absorption Bands for the this compound Structure

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Reference(s)
C=N Stretch1618 - 1643Oxadiazole Ring nih.gov
C-O-C Stretch1229 - 1256Oxadiazole Ring nih.gov
N-N Stretch1065 - 1089Oxadiazole Ring nih.gov
Aromatic C-H Stretch>3000Quinoline Ring sphinxsai.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of "this compound" is expected to be dominated by intense absorption bands in the UV region (200-400 nm), corresponding to π→π* and n→π* electronic transitions within the conjugated aromatic system of the quinoline and oxadiazole rings. nih.gov

Fluorescence Spectroscopy and Quenching Mechanisms (e.g., Protein Binding Studies)

The fusion of the quinoline and 1,3,4-oxadiazole heterocycles, both of which are known fluorophores, suggests that "this compound" possesses fluorescent properties. Quinoline derivatives are known to exhibit strong intramolecular charge-transfer (ICT) fluorescence, often with large Stokes shifts (the difference between the absorption and emission maxima). researchgate.net Similarly, 2,5-disubstituted 1,3,4-oxadiazoles are also recognized for their fluorescent capabilities. unthsc.edu

These inherent fluorescent properties make the compound a suitable candidate for fluorescence-based studies. For instance, in protein binding studies, the interaction of the molecule with a protein can lead to changes in its fluorescence emission spectrum. This can manifest as either an enhancement or a quenching (decrease) of the fluorescence intensity, or a shift in the emission wavelength. Such changes can be used to quantify binding affinities and probe the local environment of the binding site on the protein.

X-ray Crystallography for Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction analysis of "this compound" would provide precise data on bond lengths, bond angles, and torsional angles within the molecule.

This technique would unambiguously confirm the planarity of the quinoline and oxadiazole rings and determine the dihedral angle between them. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking or hydrogen bonding that stabilize the solid-state structure. While this technique is paramount for absolute structural confirmation, a published crystal structure for the parent compound "this compound" was not identified in the surveyed literature.

Supramolecular Chemistry and Materials Science Applications of Quinoline Oxadiazole Derivatives

Applications in Advanced Materials

Polymers containing Quinoline-Oxadiazole Moieties

The integration of rigid heterocyclic structures into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal stability, mechanical strength, and specific optoelectronic properties. The "2-(1,3,4-Oxadiazol-2-yl)quinoline" moiety presents a compelling building block for such polymers, combining the electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring with the thermo-oxidative stability and potential for specific interactions of the quinoline (B57606) group. While extensive research on small molecules containing this quinoline-oxadiazole scaffold exists, particularly for medicinal chemistry applications, detailed reports on their incorporation into long-chain polymers are limited. However, based on the known characteristics of polymers containing either quinoline or 1,3,4-oxadiazole units, the properties and performance of hypothetical polymers incorporating the "this compound" moiety can be inferred.

The primary approach to synthesizing such polymers would likely involve the creation of a monomer containing the this compound core, functionalized with reactive groups suitable for polymerization, such as diamines or diacids. For instance, a diamino-functionalized monomer could be synthesized and subsequently polymerized with various diacid chlorides to yield a series of novel polyamides.

The resulting polymers are anticipated to exhibit high thermal stability, a characteristic feature of aromatic polyamides (aramids) and polymers containing 1,3,4-oxadiazole rings. The rigid and aromatic nature of the quinoline and oxadiazole components would contribute to high glass transition temperatures (Tg) and excellent thermal degradation resistance. The presence of the bulky, non-coplanar quinoline-oxadiazole side group could also influence the polymer's solubility. While aramids are often notoriously difficult to dissolve, the introduction of such pendant groups can disrupt chain packing, leading to enhanced solubility in common organic solvents without significantly compromising thermal properties. This improved processability would be a significant advantage for practical applications.

Furthermore, the quinoline moiety, with its nitrogen atom, offers a site for supramolecular interactions, such as hydrogen bonding or coordination with metal ions. This could lead to materials with interesting self-assembly behaviors and the potential for creating stimuli-responsive systems. The combination of the electron-accepting oxadiazole and the potentially electron-donating quinoline system could also impart unique photoluminescent properties to these polymers, making them candidates for applications in organic light-emitting diodes (OLEDs) or sensors.

Below are tables detailing the properties of related aromatic polyamides and poly(1,3,4-oxadiazole-amide)s, which provide a basis for predicting the performance of polymers containing the this compound moiety.

Interactive Data Table: Thermal Properties of Related Aromatic Polyamides

PolymerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C)
Poly(m-phenylene isophthalamide)275432
Polyamide with bithiazole groups> 300469
Polyamide with pendant acetoxybenzamide258-327> 500
Polyamide with quinoxaline (B1680401) units204–232396–448

Interactive Data Table: Solubility of Related Aromatic Polyamides

Polymer TypeN-Methyl-2-pyrrolidone (NMP)Dimethylacetamide (DMAc)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Sulfuric Acid
Polyamides with pendant acetoxybenzamide groups++++++++++
Polyamides with thiophene (B33073) units++++++
Polyamides from Acenaphtohydrazinomercaptotriazole++++++++++

Legend:

++ Soluble

+ Partially soluble or soluble on heating

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies

While established methods exist for the synthesis of quinoline-oxadiazole hybrids, the future necessitates the development of more efficient, cost-effective, and environmentally benign synthetic strategies. nih.gov Current research has highlighted the interest in improving existing synthesis through reaction optimization. frontiersin.org

Future research will likely focus on:

Green Chemistry Approaches: The use of ultrasound irradiation has already shown promise in producing quinoline-imidazolium hybrids with improved yields compared to conventional heating methods. nih.gov Exploring other green techniques such as microwave-assisted synthesis and catalysis with novel, recyclable catalysts could significantly reduce environmental impact and improve efficiency.

Multicomponent Reactions (MCRs): Designing one-pot MCRs to assemble the quinoline-oxadiazole scaffold from simple precursors would streamline the synthetic process, reduce waste, and allow for rapid generation of diverse compound libraries. Ultrasound-assisted MCRs in water are noted as good instruments for creating bioactive chemicals. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting current synthetic routes to flow chemistry setups could facilitate large-scale production for further preclinical and clinical studies.

Exploration of Undiscovered Biological Targets and Pathways

The majority of research on 2-(1,3,4-oxadiazol-2-yl)quinoline derivatives has centered on their anticancer and antimicrobial properties. nih.gov These compounds have shown efficacy against targets like EGFR, DNA gyrase, and topoisomerase. nih.govnih.govresearchgate.net However, the structural motifs present suggest a much broader range of potential biological applications.

Future avenues of exploration include:

Neurodegenerative Diseases: Quinoline (B57606) derivatives are being investigated as potential inhibitors of acetylcholinesterase for Alzheimer's disease. researchgate.net Future work could explore the potential of quinoline-oxadiazole hybrids in modulating targets relevant to Alzheimer's, Parkinson's, and other neurological disorders. researchgate.net

Anti-inflammatory and Analgesic Activity: The 1,3,4-oxadiazole (B1194373) core is known to be present in compounds with anti-inflammatory and analgesic properties. sphinxsai.comnih.gov Systematic screening of quinoline-oxadiazole libraries against key inflammatory mediators (e.g., COX enzymes, cytokines) could reveal novel anti-inflammatory agents.

Antiviral and Antiparasitic Agents: Given the broad biological activity of both parent heterocycles, investigating the efficacy of these hybrids against a range of viruses and parasites is a logical next step. nih.gov For instance, quinoline-oxadiazole hybrids have demonstrated antitubercular activity, suggesting potential against other infectious diseases. nih.gov

Compound ClassInvestigated ActivityKey FindingsReference
Quinoline-1,3,4-oxadiazole HybridsAnticancer, AntimicrobialShowed considerable cytotoxic activity against HepG2 and MCF-7 cancer cell lines and potent antimicrobial action against S. aureus, E. coli, and C. albicans. nih.gov nih.gov
Quinoline-1,3,4-oxadiazole and Quinoline-1,2,4-triazole HybridsAntibacterial (DNA gyrase/topoisomerase IV inhibitors)Some compounds displayed superior antibacterial activity to ciprofloxacin (B1669076) against certain strains, with potent inhibition of E. coli DNA gyrase. nih.gov nih.gov
Quinoline-oxadiazole HybridsAntitubercularA specific hybrid showed high activity against Mtb WT H37Rv, was orally bioavailable, metabolically stable, and non-toxic. nih.gov nih.gov

Integration of Computational and Experimental Approaches for Rational Drug Design

The modern drug discovery process relies heavily on the synergy between computational modeling and experimental validation. sysrevpharm.org For quinoline-oxadiazole hybrids, this integrated approach is crucial for accelerating the development of potent and selective therapeutic agents. researchgate.net

Key strategies for the future include:

Advanced In Silico Screening: Utilizing computational tools for virtual screening of large compound libraries against specific biological targets. mdpi.com This allows for the pre-selection of promising candidates for synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), can help elucidate the specific structural features that govern biological activity. sysrevpharm.orgmdpi.com This knowledge guides the rational design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the binding modes and interactions of quinoline-oxadiazole ligands with their target proteins at an atomic level, helping to explain the basis of their activity and guiding further optimization. mdpi.com

The goal is to create an iterative cycle where computational predictions guide synthetic efforts, and the resulting experimental data is used to refine and improve the predictive power of the computational models. sysrevpharm.org

Expansion into Diverse Materials Science Applications

While the primary focus has been on pharmacology, the unique photophysical and electronic properties of aromatic heterocycles like quinoline and oxadiazole suggest potential applications in materials science.

Future research could investigate:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the this compound scaffold could be exploited in the design of new emissive or electron-transporting materials for OLEDs.

Sensors: Functionalization of the quinoline-oxadiazole core could lead to the development of chemosensors for the detection of specific metal ions or environmentally relevant anions through changes in fluorescence or color.

Energetic Materials: Oxadiazole-based heterocycles are being explored as building blocks for melt-castable energetic materials due to their thermal stability and density. osti.gov The properties of quinoline-oxadiazole hybrids could be tuned for such applications.

Agrochemicals: Quinoline derivatives have shown potential as pesticides and herbicides. researchgate.net Benzamides substituted with quinoline-linked 1,2,4-oxadiazole (B8745197) have demonstrated excellent fungicidal activities, indicating a promising direction for developing new agrochemicals. nih.govgoogle.com

Challenges and Opportunities in Quinoline-Oxadiazole Hybrid Research

The path forward for this compound research is filled with both challenges and significant opportunities.

Challenges:

Overcoming Drug Resistance: A primary hurdle in antimicrobial and anticancer therapy is the emergence of drug-resistant strains and tumors. frontiersin.org A key challenge is to design hybrids that can circumvent existing resistance mechanisms or have novel modes of action.

Optimizing Pharmacokinetics: Achieving desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is critical. nih.gov Issues such as poor solubility or metabolic instability must be addressed through structural modification.

Toxicity: While many reported hybrids show low toxicity, comprehensive toxicology studies are essential to ensure the safety of any potential drug candidate. nih.govnih.gov

Opportunities:

Multi-Target Agents: The hybrid nature of these molecules makes them ideal candidates for the design of multi-target drugs, which can be more effective against complex diseases like cancer. researchgate.netfrontiersin.org

Broad-Spectrum Bioactivity: There is a significant opportunity to screen existing and new quinoline-oxadiazole libraries against a wider array of biological targets, potentially uncovering entirely new therapeutic applications. nih.gov

Collaborative Discovery: The diverse potential of this scaffold encourages collaboration between synthetic chemists, computational biologists, pharmacologists, and materials scientists to accelerate discovery and development. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-(1,3,4-oxadiazol-2-yl)quinoline derivatives, and how do reaction conditions influence product purity?

  • Methodology : The compound is typically synthesized via cyclization of quinoline hydrazides with triethyl orthoformate or via coupling reactions with alkynenitriles. For example, 2,6-dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline is formed by reacting triethyl orthoformate with 2,6-dimethyl-4-quinoline carboxylic acid hydrazide under reflux in ethanol . Key factors include catalyst choice (e.g., RuO₂·H₂O for oxidative coupling), solvent selection (DMF or CCl₄/MeCN mixtures), and reaction time (e.g., 16 hours for oxidative steps) .
  • Data Contradictions : Some protocols yield unstable intermediates (e.g., compound 8 in ), requiring immediate purification via HPLC to prevent degradation.

Q. How are quinoline-oxadiazole conjugates characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To confirm substitution patterns (e.g., oxadiazole C-2 integration at δ 165–170 ppm ).
  • HRMS : For exact mass determination (e.g., m/z 423.45 for N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ).
  • Elemental Analysis : To verify purity (>95% for biologically active derivatives) .

Q. What in vitro assays are used to screen this compound derivatives for cytotoxicity, and how are IC₅₀ values interpreted?

  • Methodology :

  • MTT Assay : Test compounds against cancer cell lines (e.g., HCT116, MCF-7) at concentrations ranging from 0.1–100 µM. For example, 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline showed IC₅₀ = 8.31 µM against MCF-7 .
  • Dose-Response Curves : Plot cell viability (%) vs. log[concentration] to determine potency .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole or quinoline rings) influence anti-cancer activity?

  • Case Study :

  • Electron-Withdrawing Groups : 2-Chloro-3-(5-substituted-phenyl-1,3,4-oxadiazol-2-yl)quinoline derivatives (compound 30 in ) showed enhanced activity against 60 cancer cell lines compared to unsubstituted analogs.
  • Methoxy Groups : 2-(4-Methoxyphenyl) substitution improved solubility and target binding in Bcl-2-expressing cancer models, yielding IC₅₀ < 10 µM .
    • Data Table :
CompoundSubstituentIC₅₀ (µM)Cell Line
292-Chloro9.81MCF-7
304-Methoxy8.31MCF-7
8tIndole12.4HCT116

Q. What computational methods are employed to predict the binding affinity of quinoline-oxadiazole hybrids to therapeutic targets like Bcl-2 or tubulin?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with Bcl-2 (PDB: 2O2F). Derivatives with 4-chlorophenyl oxadiazole showed hydrogen bonding with Arg143 and π-π stacking with Phe101 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates robust binding .

Q. How are contradictory results in anti-microbial assays resolved, particularly for derivatives with mixed activity against bacterial vs. fungal strains?

  • Case Study : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) inhibited Candida albicans (MIC = 16 µg/mL) but was inactive against E. coli. This selectivity is attributed to membrane permeability differences, validated via logP calculations (clogP = 3.2 for 8t vs. 1.8 for inactive analogs) .

Methodological Challenges

Q. Why do certain quinoline-oxadiazole derivatives exhibit instability during storage, and how is this mitigated?

  • Root Cause : Electron-deficient oxadiazole rings in compounds like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide (8) undergo hydrolysis in polar solvents .
  • Solution : Store derivatives under inert gas (N₂/Ar) at –20°C and avoid prolonged exposure to light .

Q. What strategies optimize the yield of quinoline-oxadiazole hybrids in multi-step syntheses?

  • Key Steps :

  • Coupling Reagents : Use PyBOP over EDC/HOBt for amide bond formation (yield increased from 45% to 59% in ).
  • Purification : Employ reverse-phase HPLC (C18 column, MeCN/H₂O gradient) for >95% purity .

Data Reproducibility Guidelines

  • Spectral Data : Cross-validate NMR shifts with published benchmarks (e.g., quinoline C-2 proton at δ 8.9–9.1 ppm ).
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and report inter-experimental variability (<15% SD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.